3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one
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Overview
Description
3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indene core substituted with a sulfonyl hydrazine group, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one typically involves the reaction of 4-methylbenzenesulfonyl hydrazide with an appropriate indene derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
3-(2-((4-Methylphenyl)sulfonyl)hydrazino)inden-1-one can be compared with other similar compounds, such as:
3-(2-((4-Chlorophenyl)sulfonyl)hydrazino)inden-1-one: This compound features a chlorophenyl group instead of a methylphenyl group, which can alter its chemical reactivity and biological activity.
3-(2-((4-Nitrophenyl)sulfonyl)hydrazino)inden-1-one: The presence of a nitrophenyl group can significantly impact the compound’s electronic properties and reactivity.
3-(2-((4-Methoxyphenyl)sulfonyl)hydrazino)inden-1-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
4-methyl-N'-(3-oxoinden-1-yl)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)18-17-15-10-16(19)14-5-3-2-4-13(14)15/h2-10,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNYLOPLERMGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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